N-Methylputrescine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N'-methylbutane-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14N2/c1-7-5-3-2-4-6/h7H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMIVMBYMDISYFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401310169 | |
| Record name | N1-Methyl-1,4-butanediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401310169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | N-Methylputrescine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003661 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
14475-60-6 | |
| Record name | N1-Methyl-1,4-butanediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14475-60-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Butanediamine, N-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014475606 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N1-Methyl-1,4-butanediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401310169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-aminobutyl)(methyl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | N-METHYL-1,4-DIAMINOBUTANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y53JBS3498 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | N-Methylputrescine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003661 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Methylputrescine is synthesized from putrescine through a methylation reaction. The enzyme putrescine N-methyltransferase catalyzes the transfer of a methyl group from S-adenosyl-L-methionine to putrescine, resulting in the formation of this compound . This reaction typically occurs under physiological conditions in the cytoplasm of plant cells.
Industrial Production Methods: Industrial production of this compound involves the cultivation of plants that naturally produce this compound, such as tobacco (Nicotiana tabacum). Genetic engineering techniques have been employed to overexpress the putrescine N-methyltransferase gene in these plants, leading to increased yields of this compound . Additionally, root cultures of transformed plants have been used to produce this compound in controlled environments .
Chemical Reactions Analysis
Oxidative Deamination by N-Methylputrescine Oxidase (MPO)
This compound undergoes oxidative deamination via This compound oxidase (MPO) , a copper-containing amine oxidase, to form 4-methylaminobutanal. This product spontaneously cyclizes into the N-methyl-Δ¹-pyrrolinium cation , a precursor for nicotine and tropane alkaloids :
Kinetic Parameters :
| Enzyme | Substrate | (pkat mg) | (μM) |
|---|---|---|---|
| MPO1 (Wild-type) | This compound | 512 ± 87 | 57 ± 4 |
| MPO1 (Wild-type) | Putrescine | 750 ± 31 | 309 ± 23 |
| NtDAO1 (Wild-type) | This compound | 928 ± 50 | 478 ± 18 |
Key Findings :
-
Substrate Preference : MPO1 shows 5.4-fold higher affinity for this compound over putrescine .
-
Mutagenesis Insights : Substitution of Gly488 in NtDAO1 with Ala reduces for this compound from 478 μM to 293 μM, enhancing substrate specificity .
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Localization : MPO1 is peroxisomal, requiring transport mechanisms for downstream alkaloid biosynthesis .
Interaction with Copper Amine Oxidases
This compound is also a substrate for retina-specific copper amine oxidase (AOC2) , which catalyzes its oxidation to 1-methylpyrrolinium :
Enzyme Properties :
-
Function : AOC2 primarily oxidizes monoamines (e.g., 2-phenylethylamine) but exhibits secondary activity toward this compound .
Role in Alkaloid Biosynthetic Pathways
This compound-derived metabolites are critical for alkaloid production:
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Nicotine Biosynthesis : The N-methyl-Δ¹-pyrrolinium cation condenses with nicotinic acid derivatives to form nicotine .
-
Tropane Alkaloids : In plants like Datura stramonium, the cation is incorporated into hyoscyamine and scopolamine .
Regulatory Mechanisms :
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MPO expression is induced by jasmonate signaling and co-regulated with nicotine-specific transcription factors .
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PMT activity is spatially restricted to root tissues in tobacco, aligning with nicotine biosynthesis sites .
Inhibitory Effects on Cellular Processes
This compound modulates metabolic pathways:
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Ornithine Decarboxylase (ODC) Inhibition : Reduces insulin-induced ODC activity in H-35 hepatoma cells, impacting polyamine synthesis .
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Toxicity : At elevated concentrations, it disrupts membrane integrity and protein function .
Comparative Substrate Utilization
Enzymes involved in this compound metabolism exhibit distinct substrate preferences:
| Enzyme | Preferred Substrate | Catalytic Efficiency () |
|---|---|---|
| MPO1 | This compound | 8.98 |
| NtDAO1 | Putrescine | 3.45 |
| AtCuAO1 | Cadaverine | 1.46 |
Scientific Research Applications
Role in Nicotine Biosynthesis
N-Methylputrescine Oxidase
this compound is a precursor in the biosynthesis of nicotine, primarily in tobacco plants. The enzyme this compound oxidase (MPO) catalyzes the oxidative deamination of this compound, converting it into other compounds necessary for nicotine production. This process is crucial for the tobacco industry and has implications for understanding nicotine's metabolic pathways .
Molecular Evolution Studies
Research has shown that MPO belongs to the copper-containing amine oxidase superfamily. Studies on the molecular evolution of MPO have provided insights into its functional adaptations in different Nicotiana species, highlighting evolutionary pressures that shape its activity and efficiency in nicotine biosynthesis .
Potential Therapeutic Uses
Pharmacological Applications
this compound's role as a mouse metabolite suggests potential applications in pharmacology. Its derivatives have been studied for their effects on cellular processes, including cell proliferation and apoptosis. Understanding these mechanisms could lead to the development of novel therapeutic agents targeting various diseases .
Cocaine Biosynthesis Studies
Recent studies have investigated the oxidation of this compound during cocaine biosynthesis. By employing isotope labeling techniques, researchers have explored how this compound participates in metabolic pathways leading to cocaine production. This research not only enhances our understanding of plant secondary metabolites but also has implications for drug synthesis and regulation .
Agricultural Biotechnology
Enhancing Crop Traits
In agricultural biotechnology, this compound is being explored for its potential to enhance crop resilience against environmental stressors. Genetic engineering approaches involving MPO may enable the development of crop varieties with improved growth under adverse conditions, thus contributing to food security .
Biological Control Agents
The application of this compound in developing biological control agents is also under investigation. Its role in plant defense mechanisms could be harnessed to create natural pesticides or growth enhancers that reduce reliance on synthetic chemicals, promoting sustainable agricultural practices .
Data Tables and Case Studies
Case Study: Molecular Cloning of this compound Oxidase
A significant study involved the molecular cloning of MPO from tobacco plants, which elucidated its role in nicotine biosynthesis. This research demonstrated how manipulating MPO expression could affect nicotine levels, providing a pathway for developing tobacco plants with tailored alkaloid profiles. Such advancements could lead to more efficient tobacco production and better understanding of alkaloid metabolism in plants .
Mechanism of Action
N-Methylputrescine exerts its effects primarily through its role as a precursor in alkaloid biosynthesis. The enzyme putrescine N-methyltransferase catalyzes its formation from putrescine. Subsequently, this compound oxidase converts it into 4-methylaminobutanal, which cyclizes to form the N-methyl-Δ1-pyrrolinium cation. This cation then condenses with nicotinic acid-derived metabolites to produce nicotine precursors . These alkaloids interact with various molecular targets, including nicotinic acetylcholine receptors, which are involved in neuronal signaling .
Comparison with Similar Compounds
Putrescine
- Structural Relationship: Putrescine (1,4-diaminobutane) is the direct precursor of NMP. The addition of a methyl group to one of its terminal amines distinguishes NMP .
- Functional Differences: Biosynthetic Roles: Putrescine is a ubiquitous polyamine involved in primary metabolism (e.g., cell growth, stress responses), whereas NMP is exclusively channeled into alkaloid biosynthesis . Enzymatic Specificity: Diamine oxidases (DAOs) preferentially oxidize putrescine, while MPOs exhibit substrate specificity for NMP. Phylogenetic analyses reveal that MPOs evolved from DAOs through amino acid polymorphisms that altered substrate binding . Kinetic Data: In Lupinus angustifolius, the enzyme LaCAO shows a 5-fold lower Kₘ for putrescine (4.1 ± 0.2 μM) compared to NMP (20.7 ± 1.6 μM), indicating higher affinity for unmodified putrescine .
Cadaverine
- Structural Relationship: Cadaverine (1,5-diaminopentane) shares a diamine structure but has a longer carbon chain than NMP.
- Functional Differences :
- Metabolic Pathways : Cadaverine is primarily associated with lysine decarboxylation and microbial metabolite production, unlike NMP’s specialized role in alkaloid synthesis.
- Enzyme Kinetics : LaCAO oxidizes cadaverine with a Kₘ of 6.5 ± 0.5 μM, intermediate between putrescine and NMP, reflecting structural constraints in substrate binding .
N-Methylpyrrolinium
- Structural Relationship: N-Methylpyrrolinium is the cyclized product of 4-methylaminobutanal, derived from NMP oxidation.
- Functional Role : This reactive iminium ion condenses with nicotinic acid derivatives (e.g., in nicotine) or other intermediates (e.g., in tropane alkaloids) to form heterocyclic alkaloid cores .
Comparative Enzymology and Evolutionary Insights
Enzyme Substrate Specificity
Evolution of MPOs
MPOs evolved from DAOs via gene duplication and divergence. Key amino acid substitutions (e.g., in substrate-binding pockets) enabled MPOs to preferentially oxidize NMP. For example, NtMPO1 in Nicotiana tabacum shares 96% sequence identity with NtDAO1 but has distinct substrate preferences .
Regulatory and Metabolic Dynamics
Transcriptional Regulation
- Jasmonate Signaling : Methyl jasmonate (MeJA) upregulates PMT and ODC (ornithine decarboxylase), enhancing NMP production in Hyoscyamus niger roots .
- Tissue Specificity : PMT and MPO expression is root-specific in alkaloid-producing plants, whereas ODC and ADC (arginine decarboxylase) are expressed in both roots and leaves .
Metabolic Engineering
Overexpression of PMT or ODC in Atropa belladonna increases NMP and tropane alkaloid levels by 2–3 fold, demonstrating tight coupling between NMP availability and alkaloid output .
Biological Activity
N-Methylputrescine (NMP) is a polyamine derivative formed from putrescine through the action of putrescine N-methyltransferase (PMT). This compound plays significant roles in various biological processes, particularly in plant metabolism and development, as well as in mammalian systems. This article explores the biological activity of this compound, highlighting its metabolic pathways, effects on cellular functions, and implications in pharmacology.
1. Metabolic Pathways
This compound is synthesized from putrescine by the enzyme putrescine N-methyltransferase (PMT), which transfers a methyl group from S-adenosylmethionine (SAM) to putrescine. This reaction is crucial for the biosynthesis of several important alkaloids, including nicotine and tropane alkaloids like hyoscyamine.
Table 1: Enzymatic Pathways Involving this compound
| Enzyme | Substrate | Product | Function |
|---|---|---|---|
| Putrescine N-methyltransferase | Putrescine | This compound | Precursor for alkaloid biosynthesis |
| This compound oxidase | This compound | Methylated products | Involved in degradation of NMP |
| Ornithine decarboxylase | Ornithine | Putrescine | Precursor for polyamine synthesis |
2. Biological Functions
This compound exhibits various biological activities, particularly influencing cell growth and differentiation. In studies involving H-35 hepatoma cells, it was shown to inhibit insulin-induced ornithine decarboxylase activity, suggesting a regulatory role in protein synthesis and cellular metabolism .
Case Study: Tobacco Plants
In tobacco (Nicotiana tabacum), the activities of PMT and this compound oxidase were correlated with nicotine biosynthesis. Following shoot decapitation, there was a marked increase in the activities of these enzymes, indicating that NMP is involved in the regulation of nicotine production .
3. Implications in Plant Physiology
This compound has been implicated in several physiological processes within plants:
- Growth Regulation : It plays a role in root architecture and response to nitrogen availability, affecting biomass partitioning between shoots and roots .
- Stress Response : The accumulation of NMP can be influenced by environmental stresses, such as low nitrogen conditions or hormonal treatments like auxin .
4. Pharmacological Relevance
This compound's role extends into pharmacology due to its involvement in alkaloid biosynthesis. The manipulation of PMT activity can lead to altered levels of pharmacologically active compounds like nicotine, which has implications for both agricultural practices and therapeutic applications.
Table 2: Pharmacological Relevance of this compound
| Compound | Source | Biological Activity |
|---|---|---|
| Nicotine | Tobacco | Stimulant; used in smoking cessation therapies |
| Hyoscyamine | Atropa belladonna | Anticholinergic; used in treating motion sickness |
5. Research Findings
Recent studies have highlighted the intricate regulatory mechanisms governing the biosynthesis of this compound and its derivatives. For example, the expression of PMT genes was found to be significantly induced by methyl jasmonate treatment in Hyoscyamus niger roots, emphasizing its role in secondary metabolite production .
Furthermore, genetic manipulation studies have shown that suppressing PMT leads to decreased levels of both this compound and its downstream alkaloids while increasing putrescine levels, indicating feedback regulation within polyamine metabolism .
Q & A
Q. How to reconcile conflicting reports on PMT’s substrate specificity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
